Product packaging for kedarcidin(Cat. No.:CAS No. 128512-39-0)

kedarcidin

Katalognummer: B1177363
CAS-Nummer: 128512-39-0
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Kedarcidin is a chromoprotein antitumor antibiotic first isolated from an actinomycete strain Streptoalloteichus sp. ATCC 53650 . It comprises a highly unstable, solvent-extractable chromophore noncovalently bound to a protective apoprotein, a single-chain polypeptide of 114 amino acids . This structural complex acts as a potent agent in biochemical research. This compound belongs to the enediyne family of antibiotics and its primary mechanism of action involves causing DNA damage . The chromophore's core undergoes a Bergman cyclization, spontaneously forming a reactive para-benzyne diradical . This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to oxidative strand scission and ultimately, cell death . The apoprotein serves to stabilize the reactive chromophore and influences its delivery. Research applications for this compound are focused on its remarkable biological activity. It demonstrates extreme potency in cytotoxicity assays and is highly effective against tumor cells, including P388 leukemia and B16 melanoma . Its DNA cleavage activity is remarkably sequence-selective, preferentially targeting TCCT sites and producing single-strand breaks, making it a valuable tool for studying DNA-protein interactions and DNA repair mechanisms . The recent milestone of its complete total synthesis promises to enhance access for research and further investigate its potential in combating drug-resistant bacteria and cancer . This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

128512-39-0

Molekularformel

C23H24FN3O2S

Herkunft des Produkts

United States

Structural Elucidation and Advanced Chemical Characterization of Kedarcidin

Initial Structural Proposals and Subsequent Revisions of the Kedarcidin Chromophore

The initial structural elucidation of the this compound chromophore, a complex and reactive enediyne, was challenging due to its instability and low natural abundance . The structure has undergone at least two revisions since its initial proposal in 1992 .

Elucidation of the Ansa-Bridged Enediyne Chromophore

The this compound chromophore features an ansa-bridged enediyne core, which is a nine-membered carbacyclic ring containing a diyne conjugated to a central double bond . This enediyne core is responsible for its DNA-damaging activity, as it can undergo Bergman cycloaromatization to form destructive free radicals . Initial studies, including UV spectroscopy, NMR, mass spectrometry, chemical degradation, and derivatization experiments, helped identify key structural features, such as the enediyne bicyclic core and the ansa-bridging chloropyridyl ring .

The connectivity of the naphthoamide group to the ansa bridge was initially misjudged . Subsequent independent synthetic efforts by researchers at Tohoku University (Hirama et al.) and Harvard University (Myers and co-workers) led to significant revisions of the proposed structure . In 1997, Hirama et al. revised the originally proposed α-azatyrosyl residue of the ansa-bridge to a β-amino acid derivative and inverted the handedness of the molecule . Further synthesis by Myers and co-workers in 2007, comparing their synthetic product's NMR data with the natural product, led to another revision, specifically epimerization of the mycarose-bearing carbon at C10 . This revised structure (structure 2 in relevant literature) was consistent with all reported NOE, chemical-shift, and coupling-constant values, and explained the observation that natural this compound chromophore exists as a single atropisomer .

Structural Features of the Apoprotein Component

The this compound apoprotein is a water-soluble protein that noncovalently binds to and stabilizes the highly reactive chromophore . It is an acidic complex with an apparent molecular weight of 12,400 Da . The apoprotein is a single-chain polypeptide consisting of 114 amino acid residues .

Identification and Stereochemistry of Unique Peripheral Moieties

This compound possesses several unique peripheral moieties appended to its enediyne core, and their stereochemical configuration differs from other enediynes . These include:

A (R)-2-aza-3-chloro-β-tyrosine moiety .

An iso-propoxy-bearing 2-naphthonate moiety .

Two deoxysugars: mycarose (B1676882) and kedarosamine .

The stereochemistry of the mycarose-bearing carbon at C10 was a point of revision in the chromophore's structure, eventually determined to be 10-(S) . The vicinal diol stereochemistry, which is crucial for attaching peripheral moieties, is an (S)-diol in this compound, similar to neocarzinostatin (B611948), but different from C-1027 which has an (R)-diol . This difference arises from the regioselectivity of epoxide hydrolases (EHs) in their biosynthesis; KedF, the epoxide hydrolase in this compound biosynthesis, is a "retaining" EH that hydrolyzes an (S)-epoxide substrate to yield an (S)-diol .

Advanced Spectroscopic and Analytical Methodologies in Structural Analysis

The elucidation of this compound's complex structure relied heavily on advanced spectroscopic and analytical techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis

NMR spectroscopy has been instrumental in determining the detailed structure and stereochemistry of both the this compound chromophore and its apoprotein .

Chromophore Analysis : High-resolution ¹H NMR studies were crucial for identifying key structural features, including the enediyne bicyclic core, the ansa-bridging chloropyridyl ring, and the sugar moieties . NMR data were pivotal in the structural revisions, particularly concerning the stereochemistry at C10 and the connectivity of the naphthoamide group . Comparisons between synthetic intermediates and the natural product's NMR data led to the final corrected structure . NMR spectroscopy also provided insights into the kinetics and thermodynamics of atropisomerism within the ansa-bridged system .

Apoprotein Analysis : Heteronuclear multidimensional NMR spectroscopy (e.g., 3D HNCACB, 3D CBCA-(CO)NH, 4D HNCAHA, 3D HCCH-TOCSY, 3D 15N- and 13C-edited NOESY-HSQC) was used to characterize the solution conformation of the 114-residue apoprotein . This allowed for sequence-specific backbone and side-chain resonance assignments, qualitative analysis of secondary structure (beta-sheets), and the generation of an ensemble of solution structures, revealing the dimensions of the chromophore-binding pocket .

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound by measuring its exact mass with high accuracy (typically > 0.0001 amu) . For this compound, HRMS experiments were part of the initial isolation and structural characterization studies of the chromophore . This technique allowed researchers to distinguish between compounds with similar nominal molecular weights but different elemental compositions, providing critical data for confirming the molecular formula of the this compound chromophore (C₅₃H₆₀ClN₃O₁₆) .

Application of Circular Dichroism and Other Chiroptical Techniques

Given this compound's pronounced stereochemical complexity and the historical challenges in accurately assigning its absolute and relative stereochemistry, chiroptical techniques would be crucial. While specific detailed findings from CD application to this compound are often integrated within broader structural studies, the general utility of CD for such molecules implies its use in:

Conformational Analysis: It provides information on the preferred conformations of the flexible parts of the molecule, which is particularly relevant for the ansa-bridged and enediyne core structures.

Monitoring Structural Changes: CD can detect changes in conformation or association states, which could be relevant for understanding the chromophore's activation mechanism or interaction with its apoprotein.

The iterative process of structural revision for this compound underscores the necessity of robust stereochemical characterization methods, where chiroptical techniques would contribute significantly to confirming or refining proposed structures.

Stereochemical Complexity and Atropisomerism in the Chromophore Structure

The this compound chromophore is characterized by a highly unusual and intricate fused-ring system, contributing significantly to its stereochemical complexity. Current time information in Davidson County, US. Early structural assignments faced considerable challenges, with initial misinterpretations of NOE correlations leading to errors in the relative stereochemistry of the core stereotetrad. These errors consequently propagated to other stereocenters within the aglycone, highlighting the difficulty in elucidating such a complex framework. Current time information in Chatham County, US.

A particularly intriguing aspect of this compound's stereochemistry is the presence of atropisomerism within its chromophore structure. Atropisomerism refers to a type of stereoisomerism resulting from restricted rotation about a single bond, where the conformers are separable due to a sufficiently high barrier to rotation. The this compound chromophore has been identified as displaying nonbiaryl atropisomerism. Current time information in Davidson County, US.

Synthetic studies have provided compelling evidence for facile atropisomerism within the this compound chromophore aglycon. A critical observation from these studies is that while the natural this compound chromophore exists as a single atropisomer, synthetic versions of its proposed structure can exist as mixtures of atropisomers in different NMR solvents. This suggests that the precise stereochemical configuration of the natural product, possibly influenced by specific intramolecular interactions or the presence of the apoprotein, imposes constraints that prevent the formation of other atropisomeric forms. For instance, the revised natural this compound chromophore structure (structure 2) is proposed to be unable to adopt the atropisomeric conformation where the chlorine atom is oriented towards the C10-mycarosyl substituent.

The successful atropselective construction of the ansamacrolide moiety of this compound via intramolecular Sonogashira coupling represents a significant achievement in synthetic chemistry, demonstrating the ability to control this challenging stereochemical feature during synthesis. Understanding and controlling atropisomerism is vital for the total synthesis and further study of this compound, as different atropisomers can exhibit distinct biological activities.

Biosynthesis of Kedarcidin

Identification and Characterization of the Kedarcidin-Producing Organism: Streptoalloteichus sp. ATCC 53650

This compound was initially isolated from the fermentation broth of a novel actinomycete strain, identified as Streptoalloteichus sp. ATCC 53650 (originally designated strain L585-6). This organism serves as the biological factory for the production of the this compound chromoprotein. The identification of the producing organism was a crucial first step in understanding the biosynthetic machinery responsible for this compound production.

Elucidation and Annotation of the this compound Biosynthetic Gene Cluster (ked cluster)

The genes encoding the enzymes and proteins required for this compound biosynthesis are organized into a contiguous region of the organism's genome known as the biosynthetic gene cluster, or ked cluster. The cloning and characterization of this cluster have provided significant insights into the pathways involved.

Genomic Organization and Key Gene Identification

The ked biosynthetic gene cluster from Streptoalloteichus sp. ATCC 53650 spans approximately 105 to 135 kb of DNA. Bioinformatics analysis of this region has revealed the presence of numerous open reading frames (ORFs) predicted to encode proteins involved in this compound biosynthesis, resistance, and regulation. Key genes within the cluster include those responsible for the synthesis of the enediyne core, the unique peripheral moieties, deoxysugars, and the this compound apoprotein (KedA). The kedA gene, encoding the 114-amino acid this compound apoprotein, is located within the cluster, corroborating its identity. The genetic organization of the ked cluster, like other secondary metabolite gene clusters in bacteria, often involves the physical proximity of non-homologous genes contributing to the same pathway, facilitating coordinated expression.

Comparative Biosynthetic Pathway Analysis with Other Enediyne Natural Products

Comparative analysis of the ked cluster with the biosynthetic gene clusters of other enediyne natural products, such as neocarzinostatin (B611948) (NCS), C-1027, and maduropeptin (MDP), has been instrumental in proposing the this compound biosynthetic pathway. Despite differences in their peripheral moieties and stereochemical configurations, these enediynes share a common enediyne core structure, and their biosynthesis is initiated by a common enzyme, enediyne polyketide synthase (PKS). Comparative studies have shown that while the PKS initiates the core formation, associated enzymes dictate whether a 9- or 10-membered enediyne core is formed. Furthermore, the biosynthesis of the varying peripheral appendages often involves convergent strategies, where these moieties are synthesized independently and then attached to the enediyne core. Homologous genes found across different enediyne clusters, particularly those involved in the biosynthesis of tyrosine-derived and naphthonate moieties, have helped propose the precursors for this compound's unique appendages.

Enzymatic Mechanisms and Pathways for this compound Chromophore Assembly

The assembly of the this compound chromophore involves a series of enzymatic reactions mediated by proteins encoded within the ked cluster. This process includes the formation of the enediyne core and the biosynthesis and attachment of the unique peripheral moieties.

Polyketide Synthase (PKS) Mediated Enediyne Core Formation

The enediyne core of this compound, a nine-membered ring structure, is synthesized through a pathway initiated by an enediyne polyketide synthase (PKS). This iterative type I PKS is a key enzyme in the biosynthesis of all enediyne natural products. The PKS is responsible for assembling a linear polyene intermediate, which is subsequently cyclized and further modified by other enzymes to form the characteristic enediyne core with its conjugated double and triple bonds. The specific PKS-associated enzymes present in Streptoalloteichus sp. ATCC 53650 are believed to channel this intermediate towards the formation of the nine-membered ring found in this compound, as opposed to the ten-membered ring found in other enediynes like calicheamicin.

Biosynthesis of Unique Peripheral Moieties

This compound is notable for its unique peripheral moieties, which include an (R)-2-aza-3-chloro-β-tyrosine unit and an iso-propoxy-bearing 2-naphthonate moiety, as well as two deoxysugars (L-mycarose and L-kedarosamine). The biosynthesis of these appendages involves distinct enzymatic pathways.

The (R)-2-aza-3-chloro-β-tyrosine moiety is a particularly unusual structure not found in other natural products. Comparative analysis with clusters producing similar tyrosine-derived components in C-1027 and maduropeptin suggested a pathway starting from 2-aza-L-tyrosine. Enzymes encoded in the ked cluster, such as KedY4, an MIO-containing aminomutase, catalyze the conversion of 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine. This intermediate is then proposed to be loaded onto a peptidyl carrier protein (KedY2) and subsequently chlorinated by a halogenase (KedY3).

The iso-propoxy-bearing 2-naphthonate moiety is believed to be derived from 3,6,8-trihydroxy-2-naphthoic acid, based on homology with naphthonate biosynthesis genes (KedN1-N5) in the neocarzinostatin cluster. This precursor is likely oxygenated and then O-methylated by enzymes like KedN1. The biosynthesis of the unique isopropoxy substituent is less clear but has been proposed to involve C-methylation of a methoxy (B1213986) group.

The deoxysugars, L-mycarose and L-kedarosamine, are also appended to the enediyne core. Enzymes involved in deoxysugar biosynthesis are present in the ked cluster. For example, KedS8 is an N-methyltransferase putatively involved in the production of L-kedarosamine, utilizing S-adenosylmethionine as a methyl donor.

The final assembly of the this compound chromophore involves the convergent attachment of the enediyne core and the biosynthesized peripheral moieties, likely catalyzed by acyltransferases, condensation enzymes, and glucosyltransferases.

Here is a summary of some key enzymes and proposed functions in this compound biosynthesis:

Gene/EnzymeProposed FunctionMoiety Involved
Enediyne PKSInitiates enediyne core formationEnediyne core
KedAThis compound apoproteinApoprotein
KedY4MIO-containing aminomutase, converts 2-aza-L-tyrosine(R)-2-aza-3-chloro-β-tyrosine
KedY2Peptidyl carrier protein(R)-2-aza-3-chloro-β-tyrosine
KedY3Halogenase(R)-2-aza-3-chloro-β-tyrosine
KedN1-N5Involved in naphthonate biosynthesis2-naphthonate
KedS8Sugar N-methyltransferaseL-kedarosamine
(R)-2-aza-3-chloro-β-tyrosine Substructure Formation

The (R)-2-aza-3-chloro-β-tyrosine moiety is a distinctive feature of this compound, not found in other natural products. Its biosynthesis is proposed to originate from 2-aza-L-tyrosine. Comparative analysis of the ked biosynthetic gene cluster with those of other enediynes like C-1027 and maduropeptin, which contain similar tyrosine-derived components, has been instrumental in proposing the biosynthetic pathway for this subunit.

A key enzyme in this pathway is KedY4, an aminomutase. KedY4 is an MIO-containing enzyme that stereospecifically catalyzes the conversion of 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine. This transformation involves the rearrangement of the amino group from the α-carbon to the β-carbon. Following the action of KedY4, the resulting (R)-2-aza-β-tyrosine is believed to be loaded onto a peptidyl carrier protein, KedY2. Subsequently, chlorination of the loaded substrate is proposed to be carried out by KedY3, an FAD-dependent halogenase.

Genes conserved among the biosynthetic clusters of this compound, C-1027, and maduropeptin, including kedY1, kedY2, kedY3, kedY4, kedY5, and kedE6, support this proposed pathway for the biosynthesis of the (R)-2-aza-3-chloro-β-tyrosine subunit starting from 2-aza-L-tyrosine.

Iso-Propoxy-bearing 2-naphthonate Moiety Biosynthesis

The iso-propoxy-bearing 2-naphthonate moiety is another unique appendage of the this compound chromophore. Insights into its biosynthesis have been gained through comparative analysis of the ked cluster with those of neocarzinostatin and maduropeptin, which feature naphthonate or benzoate (B1203000) substructures.

The intermediacy of 3,6,8-trihydroxy-2-naphthoic acid is proposed in the biosynthesis of the naphthonate moiety in this compound. This precursor is likely synthesized by a type II polyketide synthase system, as suggested by the presence of relevant genes in the ked cluster. Genes homologous to those responsible for naphthonate synthesis in neocarzinostatin, specifically KedN1 through KedN5, show high sequence homology and are implicated in this pathway.

The proposed pathway suggests that 3,6,8-trihydroxy-2-naphthoic acid is further oxygenated to a tetrahydroxy derivative, followed by multiple O-methylation steps. KedN1, identified as an O-methyltransferase, is believed to be involved in these methylation reactions. The precise enzymatic steps leading to the installation of the iso-propoxy group remain an area of ongoing research, with little literature precedence for the biosynthesis of such a substituent on a naphthonate core.

Biosynthesis of 2-Deoxysugar Subunits (L-mycarose and L-kedarosamine)

L-kedarosamine is described as a highly unusual trideoxysugar, and its biosynthesis is being elucidated through bioinformatics and biochemical studies. KedS8, an enzyme identified within the ked cluster, has been proposed to function as an N-methyltransferase. Biochemical characterization of KedS8 revealed that it catalyzes the N-methylation of a dTDP-linked C-4' amino sugar, utilizing S-adenosylmethionine as the methyl donor. This finding provides insight into the late-stage modification of the L-kedarosamine sugar moiety.

The biosynthesis of L-mycarose also involves dedicated enzymatic machinery encoded within the ked cluster. While specific details on the individual enzymatic steps for L-mycarose formation in this compound biosynthesis are still being fully elucidated, the presence of genes homologous to those involved in deoxysugar biosynthesis in other natural product pathways supports its de novo synthesis within the producing organism.

Post-Translational Modifications and Maturation Steps

The maturation of this compound involves not only the biosynthesis and assembly of the chromophore but also the production and association with its apoprotein. This compound exists in nature as a chromoprotein, where the unstable chromophore is bound to a carrier protein (KedA). The ked gene cluster includes kedA, the gene encoding the 114-amino acid this compound apoprotein. This apoprotein is initially translated as a precursor with a leader peptide that is subsequently cleaved.

While the primary focus of the provided outline is on the biosynthesis of the chromophore subunits, the maturation of the complete this compound complex involves the interaction and association of the biosynthesized chromophore with the apoprotein. This association is crucial for stabilizing the otherwise highly unstable enediyne chromophore.

Total Chemical Synthesis of Kedarcidin Chromophore and Its Synthetic Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Kedarcidin Chromophore

Retrosynthetic analysis of the this compound chromophore typically involves disconnecting the molecule into several key fragments that can be synthesized more readily. Common disconnections target the labile enediyne core, the glycosidic linkages to the sugars, and the amide bond connecting the naphthoic acid fragment to the aza-β-tyrosine unit .

A convergent synthetic strategy is often employed, where these key fragments are synthesized independently and then coupled in later stages. This approach helps manage the complexity and instability of the molecule, particularly the sensitive nine-membered enediyne ring . Key fragments identified in various synthetic approaches include the epoxy-iodocyclopentene, the aza-β-tyrosine, the alkyne-polyol, the naphthoic acid, and the 2-deoxy sugars L-mycarose and L-kedarosamine .

Development of Key Synthetic Methodologies and Convergent Approaches

The total synthesis of the this compound chromophore has necessitated the development of innovative synthetic methodologies to overcome challenges related to stereocontrol, macrocycle formation, and the handling of acid- and base-sensitive functionalities, especially the enediyne moiety . Convergent approaches have been crucial for the efficient assembly of the complex structure .

Construction of the Nine-Membered Enediyne Core

The construction of the strained nine-membered enediyne core is one of the most challenging aspects of the synthesis. This ring system is prone to Bergman cycloaromatization, leading to highly reactive diradicals . Synthetic strategies have focused on forming this ring at a late stage in the synthesis to minimize exposure to conditions that could induce decomposition . Methods employed include Ce(III)-mediated cyclization and atropselective Sonogashira-Shiina cyclization sequences . The use of specific metal reagents, such as CeCl₃/LiN(TMS)₂, has been explored to facilitate the cyclization while minimizing unwanted side reactions .

Assembly of the Ansamacrolide Framework

The ansamacrolide framework, which bridges the naphthoic acid and aza-β-tyrosine fragments to the enediyne core, is assembled through macrocyclization strategies. Efficient construction of this framework has been achieved using methods like atropselective Sonogashira coupling, which helps establish the correct configuration around the biaryl axis . The assembly often involves coupling pre-synthesized fragments, such as the cyclopentene (B43876) and diyne components .

Stereoselective Glycosylation Strategies for Sugar Incorporation

The this compound chromophore contains two unusual 2-deoxy sugars, L-mycarose and L-kedarosamine, attached via glycosidic linkages . Stereoselective glycosylation is essential to install these sugars with the correct α-configuration . Challenges include the synthesis of the 2-deoxy sugar donors and the glycosylation of complex, highly functionalized aglycon acceptors . Methods developed for this purpose include α-selective glycosylations with 2-deoxy thioglycosides using activators like AgPF₆/DTBMP and Schmidt donors with TiCl₄ . Leaving the amino group of kedarosamine unprotected in its NMe₂ form during glycosylation has been a consideration, requiring mild and efficient coupling protocols .

Stereocontrolled Introduction of Chiral Centers and Functional Groups

The this compound chromophore possesses numerous chiral centers, and their stereocontrolled introduction is paramount for synthesizing the correct isomer . Various stereoselective reactions have been employed throughout the synthesis of the different fragments and their subsequent coupling. Key methodologies include stereoselective allenylzinc keto-addition to form epoxyalkynes and stereocontrolled introduction of chiral centers in the sugar moieties and the ansamacrolide framework . The synthesis of the aza-β-tyrosine fragment also involves establishing specific stereochemistry .

Total Synthesis of the Naphthoic Acid and Aza-β-tyrosine Fragments

The naphthoic acid and aza-β-tyrosine fragments are crucial components of the ansamacrolide bridge . Their total synthesis has been achieved through dedicated synthetic routes . The naphthoic acid fragment has been synthesized using methods such as Ohfune-based amidation protocols and routes employing photochemical and thermal electrocyclic ring closure reactions . The aza-β-tyrosine fragment, an unusual amino acid, has also been synthesized, involving strategies to establish the correct stereochemistry of the β-amino group .

Challenges in Total Synthesis: Chemical Instability and Structural Complexity

The this compound chromophore is characterized by both significant structural complexity and marked chemical instability, posing considerable challenges for total synthesis. The molecule features a highly strained nine-membered cyclic enediyne core, an ansa-bridge, and multiple stereogenic centers, including those on attached sugar moieties like L-mycarose and L-kedarosamine. The strained enediyne core is particularly susceptible to Bergman cycloaromatization, a process that leads to the formation of a reactive p-benzyne biradical, especially in the absence of the stabilizing apoprotein or in the presence of hydrogen donors like 1,4-cyclohexadiene. This inherent reactivity means that the chromophore and even some late-stage synthetic precursors are highly unstable and can decompose readily under ambient conditions, necessitating careful handling and specialized synthetic strategies. The presence of sensitive functional groups and the need to precisely control stereochemistry across a complex, flexible structure further compound the synthetic difficulties.

Synthesis of Advanced Intermediates and Modular Building Blocks

Successful total syntheses of the this compound chromophore have relied on convergent strategies involving the preparation and coupling of advanced intermediates and modular building blocks. These building blocks represent key fragments of the molecule, such as the epoxy-iodocyclopentene, aza-β-tyrosine, alkyne-polyol, and naphthoic acid moieties, as well as the 2-deoxysugar conjugates L-mycarose and L-kedarosamine.

Key advances in the synthesis of these intermediates and their assembly include stereoselective reactions and efficient coupling strategies. Examples include stereoselective allenylzinc keto-addition to form epoxyalkynes, α-selective glycosylations with 2-deoxy thioglycosides using activators like AgPF₆/DTBMP or Schmidt donors (TiCl₄), Mitsunobu aryl etherification to establish specific configurations, and atropselective and convergent Sonogashira-Shiina cyclization sequences. The introduction of 2-deoxysugar conjugates, such as L-mycarose and L-kedarosamine, early in the synthesis on a gram scale has been crucial. Methodologies for their α-selective coupling with appropriate hydroxyl acceptors have been developed. The assembly of these fragments often involves challenging macrocyclization reactions to form the ansa-bridged enediyne core. For instance, intramolecular Sonogashira coupling has been employed for the macrocyclization step. Cerium(III)-mediated cyclization has also been utilized for constructing the nine-membered enediyne ring.

Synthetic Routes for Stereochemical Confirmation and Revision

Synthetic efforts have played a critical role not only in accessing the this compound chromophore but also in confirming and, in some cases, revising its proposed stereochemical structure. Early synthetic routes aimed at the initially proposed structure. However, comparison of the spectroscopic data (particularly ¹H NMR) of the synthetic product with that of the natural this compound chromophore revealed inconsistencies.

This discrepancy prompted a rigorous reevaluation of the synthetic process and the original spectroscopic data, leading to the proposal of a stereochemical revision, specifically at the C10 position, where the L-mycarose carbohydrate residue is attached to the chromophore core. Subsequent synthetic routes were designed to target this revised structure. The successful synthesis of the revised structure and the congruence of its spectroscopic data with that of the natural product provided strong evidence supporting the revised stereochemistry. These synthetic studies, therefore, served as a powerful tool for structural elucidation and confirmation in addition to providing access to this complex natural product.

Molecular Mechanism of Action

Enediyne Core Activation and Bergman Cyclization

The central feature of the kedarcidin chromophore's mechanism of action is the Bergman cyclization (also known as the Masamune-Bergman cycloaromatization). This reaction involves the rearrangement of the enediyne core, a nine-membered ring containing an alkene conjugated to two alkynes, into a highly reactive para-benzyne diradical.

Chemical Activation Mechanisms (e.g., Nucleophilic Triggering)

While the Bergman cyclization of the enediyne core can occur spontaneously, the process can be triggered or enhanced by specific chemical events. Nucleophilic attack has been hypothesized as a mechanism for triggering the Bergman cyclization in this compound chromophore in vivo. Specifically, nucleophilic addition, such as by thiolates, to the C12 position and subsequent opening of the core epoxide has been proposed to initiate the cyclization. This nucleophilic activation is thought to reduce the ring strain associated with the formation of the cycloaromatized product, thereby promoting the DNA scission activity of this compound chromophore. Studies involving C12-sodium borohydride (B1222165) reduction of this compound chromophore have been shown to induce rapid cycloaromatization, facilitating studies of the otherwise unstable natural product. However, recent evidence suggests that spontaneous cycloaromatization may be competitive with, or even the predominant, mechanism in vivo.

Generation of Reactive Diradical Species

The Bergman cyclization of the this compound enediyne core results in the formation of a para-benzyne diradical. This diradical is a highly reactive intermediate with two unpaired electrons. This transient species is non-covalently bound to the DNA and is responsible for initiating the DNA damage process.

DNA Interaction and Damage Processes

Following its activation and the generation of the para-benzyne diradical, this compound interacts with DNA, leading to strand breaks. The interaction involves specific binding to the DNA duplex, which positions the reactive diradical in close proximity to the deoxyribose backbone.

Sequence-Selective DNA Binding and Intercalation

This compound chromophore exhibits considerable sequence selectivity in its DNA binding and cleavage activities. It preferentially binds and cleaves DNA at specific sequences, notably TCCTn-mer sites. The naphthoic acid substructure of this compound has been implicated in DNA binding, likely through intercalation. Competition experiments with known minor groove binders like netropsin (B1678217) suggest that this compound may also bind within the minor groove of DNA. The binding of divalent cations such as Ca2+ and Mg2+ can diminish this compound chromophore-induced DNA cleavage, potentially by chelatively binding the naphthoic acid group and reducing its affinity for DNA.

Mechanism of DNA Strand Cleavage (Single- and Double-Strand Breaks)

The reactive para-benzyne diradical generated from the this compound chromophore abstracts hydrogen atoms from the deoxyribose backbone of DNA. This hydrogen abstraction initiates a cascade of events that results in DNA strand breaks. this compound chromophore primarily produces single-strand breaks in DNA. However, at higher concentrations, double-strand breaks can also be observed. The ratio of single-strand to double-strand breaks has been determined in experimental settings, with single-strand breaks accumulating more rapidly. The cleavage chemistry requires the presence of reducing agents and oxygen, similar to other naturally occurring enediynes.

Role of Deoxyribose Backbone Hydrogen Abstraction

The critical step in this compound-induced DNA damage is the homolytic abstraction of hydrogen atoms from the deoxyribose sugar units of the DNA backbone by the para-benzyne diradical. This process generates carbon-centered free radicals on the DNA. These DNA radicals then react with molecular oxygen, leading to further chemical transformations and ultimately resulting in the scission of the phosphodiester backbone and the formation of DNA strand breaks. While hydrogen abstraction can occur at different positions on the deoxyribose sugar, evidence suggests that abstraction from the 4'-hydrogen is most likely operative in this compound chromophore bioactivity.

Apoprotein Contribution to Biological Activity

Apoprotein-Chromophore Interactions and Stabilization

The this compound chromophore is chemically labile when free in solution. The apoprotein provides kinetic stabilization to the chromophore, preventing its premature degradation or cycloaromatization. This stabilization is crucial for maintaining the chromophore's integrity until it reaches its cellular target. Studies on the interaction between the this compound chromophore and apoprotein have indicated tight binding in aqueous buffer. The interaction is likely mediated by hydrophobic contacts between the chromophore's core and a hydrophobic pocket within the apoprotein, supplemented by potential salt bridges and hydrogen bonds. This noncovalent interaction is essential for the storage and transport of the reactive chromophore within the producing organism and potentially within target cells.

Interactive Table 1: Binding Affinity of this compound Chromophore and Apoprotein

ConditionDissociation Constant (Kd)
Aqueous buffer (pH 6.0)5.6 mM

Note: Data derived from studies using citrate-MES buffer at pH 6.0.

Apoprotein-Mediated Proteolytic Activity

Interestingly, the this compound apoprotein has been reported to possess selective proteolytic activity in vitro, even in the absence of detectable chromophore. This protease-like activity is a notable feature that distinguishes chromoprotein antibiotics like this compound and neocarzinostatin (B611948).

Cellular Responses to this compound-Induced DNA Damage and Oxidative Stress

This compound-induced DNA damage, primarily through the action of its chromophore, triggers a cascade of cellular responses aimed at maintaining genomic integrity or initiating programmed cell death. The DNA damage response (DDR) is a complex network of pathways that detect DNA lesions, signal their presence, and coordinate repair mechanisms or activate apoptosis.

The free radicals generated by the this compound chromophore's Bergman cyclization not only directly damage DNA but also contribute to cellular oxidative stress. Reactive oxygen species (ROS) are generated as a byproduct of normal cellular metabolism, but their levels can be significantly elevated in response to DNA damage and the action of certain cytotoxic agents. Cells have evolved mechanisms to counteract oxidative stress through antioxidant responses. However, excessive ROS production can overwhelm these defenses, leading to further DNA damage and genomic instability.

In response to DNA damage, key signaling proteins such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are activated. These kinases play central roles in the DDR, coordinating cell cycle arrest to allow time for DNA repair, activating repair pathways like base excision repair (BER), and, if the damage is irreparable, triggering apoptotic pathways to eliminate damaged cells. The interplay between DNA damage and oxidative stress is intricate, with DNA damage inducing ROS production and oxidative stress, in turn, causing further DNA damage.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Impact of Enediyne Core Modifications on DNA Cleavage and Cytotoxicity

Modifications to the enediyne core directly influence its ability to undergo Bergman cycloaromatization and the subsequent generation of DNA-damaging radicals. The inherent strain within the nine-membered ring of the kedarcidin chromophore facilitates this process. Studies on synthetic analogues and related enediynes have shown that alterations to the cyclic structure or the substituents directly attached to the enediyne system can impact the rate of cycloaromatization and the stability of the resulting diradical. For instance, changes in ring size or the introduction of triggering mechanisms can significantly alter the DNA cleavage efficiency and cytotoxicity. The presence of the enediyne core is essential for the characteristic DNA cleavage activity observed with this compound and other enediynes.

Influence of Sugar Moiety Derivatization on Biological Specificity

The sugar moieties attached to the this compound chromophore, including L-mycarose, are recognized as important determinants of its biological activity and specificity. While early beliefs suggested sugars primarily influenced pharmacokinetic properties like solubility and transport, later studies revealed their critical role in modulating activity and overcoming mechanisms like drug resistance. Modifications to the sugar portion can impact DNA binding affinity and potentially alter the preferred DNA cleavage sites. For example, studies on anthracyclines, which also contain sugar moieties, have demonstrated that the structure and orientation of hydroxyl groups on the sugars significantly influence activity against drug-resistant cell lines. This suggests that derivatization of the sugar moieties in this compound could be a strategy to improve its efficacy or alter its target profile.

Development of Biologically Active Synthetic Analogues and Probes

The challenges associated with obtaining sufficient quantities of natural this compound and its inherent lability have driven efforts towards the total synthesis of the chromophore and the development of synthetic analogues. Total synthesis has provided access to the this compound chromophore and has been instrumental in confirming its proposed structure and facilitating mechanistic studies. Synthetic analogues have been designed to probe specific aspects of this compound's mechanism of action and to explore modifications that could lead to improved properties. These efforts include synthesizing simplified enediyne systems conjugated to DNA binding elements to enhance targeting and cleavage efficiency. The development of synthetic probes, such as those incorporating reporter groups, can aid in studying the localization and interaction of this compound or its analogues within cells.

Rational Design Approaches for Altered Target Specificity or Potency

Rational design approaches for this compound analogues aim to alter target specificity or potency by strategically modifying its structure based on SAR insights. One approach involves conjugating the this compound chromophore or its analogues to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs). This strategy aims to deliver the potent cytotoxic warhead specifically to cancer cells overexpressing certain antigens, thereby increasing tumor selectivity and reducing systemic toxicity. Another design principle involves modifying the peripheral substituents, like the sugar moieties or the naphthoate/aza-β-tyrosine groups, to influence DNA binding affinity or alter the preferred DNA cleavage sequences. Understanding the subtle interplay between the chromophore and its associated apoprotein in the natural complex also provides insights for designing synthetic systems that mimic the apoprotein's stabilizing and delivery functions. Furthermore, exploring modifications to the enediyne core itself, while maintaining its ability to undergo controlled cycloaromatization, can lead to analogues with tuned reactivity and potency.

Advanced Research Methodologies and Experimental Approaches in Kedarcidin Studies

Fermentation Optimization and Large-Scale Production Techniques

Optimizing fermentation conditions and developing large-scale production techniques are crucial for obtaining sufficient quantities of kedarcidin for research and potential therapeutic development. Studies have explored the fermentation of the producing organism, Streptoalloteichus sp. ATCC 53650, in various liquid media containing assimilable carbon sources such as dextrin, sucrose (B13894), molasses, and glycerol, and assimilable nitrogen sources like protein hydrolysates and amino acids. The inclusion of certain halide salts, such as bromide salt, has been found to significantly improve growth and chromoprotein output, although the variation in chloride ion amount does not show a similar obvious influence.

Large-scale production of this compound has been investigated, including semi-purification methods using a 1000-L fermentor. Consistent results for large-scale fermentation are expected with culture media containing a defined carbon source. Beyond glucose, other effective carbon sources in tubular fermentation for chromoprotein production include sucrose and wheat bran (maltrin). Techniques for the effective generation and purification of chromoprotein are also being developed.

Biochemical and Biophysical Characterization of this compound-Target Interactions

Understanding how this compound interacts with its biological targets, particularly DNA, is essential for elucidating its mechanism of action. Biochemical and biophysical methods provide detailed insights into these interactions.

DNA Footprinting and Electrophoretic Mobility Shift Assays (EMSA)

DNA footprinting and Electrophoretic Mobility Shift Assays (EMSA) are key techniques used to study protein-DNA interactions and identify binding sites. DNA footprinting, often using DNase I, reveals regions of DNA protected by protein binding, appearing as gaps in the cleavage pattern on a gel. EMSA, also known as a gel shift assay, is a sensitive method that detects protein-DNA complexes based on their reduced mobility during gel electrophoresis compared to free DNA. Combining EMSA with footprinting can enhance the specificity and resolution for detecting less stable protein-DNA complexes. These techniques allow researchers to determine binding parameters and relative affinities of proteins for DNA. In the context of this compound, these methods can be applied to study how the this compound chromophore and/or apoprotein interact with DNA. The this compound chromophore has been shown to cleave duplex DNA site-specifically in a single-stranded manner.

Spectroscopic Methods for Binding Affinity Determination (e.g., NMR, UV-Vis)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, are valuable for determining the binding affinities between this compound components and their targets. UV-Vis spectroscopy can be used to analyze binding behaviors and determine binding constants. NMR spectroscopy is a powerful tool for investigating biomolecular interactions at the atomic level, providing high-resolution structural and dynamic information. NMR can identify binding sites, analyze binding affinities, and even provide insights into conformational changes upon ligand binding. Unlike some other techniques, NMR can yield different fitted affinities for each residue, offering a more detailed picture of the interaction. It is particularly useful for studying weak interactions and can be applied to both ligand-based and protein-based approaches.

Proteolytic Activity Assays for Apoprotein Function

Proteolytic activity assays are employed to investigate the function of the this compound apoprotein. Studies have shown that the this compound apoprotein, even in the absence of detectable chromophore, exhibits selective proteolytic activity in vitro. This activity involves the cleavage of proteins, with histones being readily cleaved, particularly those with a net charge opposite to the highly acidic apoprotein. The relative susceptibility of individual calf thymus histones to cleavage by the this compound apoprotein has been observed as H1 > H2B, H3, H2A > H4. These findings suggest that the apoprotein contributes actively to the cytotoxicity of the holomolecule, potentially through its protease-like activity in addition to its role as a chromophore stabilizer.

Genetic Engineering and Synthetic Biology Approaches for Biosynthetic Pathway Elucidation and Diversification

Genetic engineering and synthetic biology approaches are revolutionizing the study and manipulation of this compound biosynthesis. Recent advancements in genome sequencing and genetic engineering have enabled the elucidation of biosynthetic pathways in bacteria and fungi, paving the way for the production of new natural products and engineered strains with optimized production.

The biosynthetic gene cluster for this compound (ked cluster) has been cloned and sequenced from Streptoalloteichus sp. ATCC 53650. Bioinformatics analysis of the ked cluster has revealed conserved genes involved in enediyne core biosynthesis, as well as genes likely responsible for the formation of unique peripheral moieties such as (R)-2-aza-3-chloro-β-tyrosine and an iso-propoxy-bearing 2-naphthonate moiety, and deoxysugars. The appendage pattern of these moieties in this compound differs stereochemically from other studied enediynes.

The availability of the ked cluster provides a genetic toolbox for engineering efforts aimed at diversifying enediyne structures through combinatorial strategies. Genetic manipulation of biosynthetic machinery has enabled the production of analogues with altered DNA interactivity. Synthetic biology combines engineering principles with biology to design and construct novel biological systems, including synthetic genes and pathways. This allows for the re-design of biological systems and the control of genetic regulation pathways involved in natural product synthesis. Techniques like gene knock-outs and the swapping of biosynthetic genes can lead to the isolation of new metabolites and the creation of hybrid systems producing novel compounds.

In Vitro Cellular Efficacy and Mechanistic Investigations

In vitro studies are fundamental for evaluating the cellular efficacy of this compound and investigating its underlying mechanisms of action. These investigations typically involve assessing the compound's effects on various cell lines, particularly cancer cells, due to its antitumor properties.

Studies on related chromoprotein enediynes like neocarzinostatin (B611948) have provided insights into general mechanisms, including the role of the apoprotein in delivering the chromophore to DNA and the process of Bergman cyclization leading to DNA strand cleavage. In vitro investigations into this compound likely employ similar methodologies to detail the specifics of its DNA interaction and the contribution of both the chromophore and apoprotein to its cellular efficacy.

This compound is a potent antitumor antibiotic belonging to the enediyne class of natural products. It is isolated from an Actinomycete strain and exists as a chromoprotein, consisting of a highly unstable chromophore non-covalently bound to an apoprotein that provides stabilization . The potent biological activity, including cytotoxicity and DNA damage, is primarily attributed to the enediyne chromophore . Research into this compound employs various advanced methodologies to understand its mechanism of action and evaluate its potential as an anticancer agent.

Quantitative Cytotoxicity Assays on Cancer Cell Lines

Quantitative cytotoxicity assays are fundamental in evaluating the potency of this compound against various cancer cell lines. These assays typically determine the concentration of this compound required to inhibit cell growth or kill a certain percentage of cells, commonly expressed as the half maximal inhibitory concentration (IC50). Studies have shown that the this compound chromophore exhibits significant cytotoxicity. For instance, cytotoxicity assays performed on the HCT-116 human colorectal carcinoma cell line resulted in an IC50 value of 1 nM . Another report indicates an IC50 of 0.4 ng/ml for the chromophore against the HCT-116 cell line . In vivo studies have also indicated that this compound is extremely active against P388 leukemia and B16 melanoma .

Detailed research findings from cytotoxicity assays highlight the potent nature of this compound chromophore against specific cancer cell lines:

Cell LineIC50 ValueCompoundSource
HCT-116 (human colorectal carcinoma)1 nMThis compound Chromophore
HCT-116 (human colorectal carcinoma)0.4 ng/mlThis compound Chromophore
P388 leukemia (in vivo activity noted)Not specified (in vitro IC50)This compound
B16 melanoma (in vivo activity noted)Not specified (in vitro IC50)This compound

These quantitative data underscore the potent cytotoxic effects of the this compound chromophore, particularly against the HCT-116 cell line.

Flow Cytometry and Confocal Microscopy for Cellular Localization and Apoptosis Induction Studies

Flow cytometry and confocal microscopy are powerful tools used to investigate the cellular localization of compounds and their ability to induce apoptosis. Flow cytometry allows for the quantitative analysis of cell populations based on various parameters, including the externalization of phosphatidylserine (B164497) (detected by Annexin V binding), changes in mitochondrial membrane potential, and DNA fragmentation, all of which are hallmarks of apoptosis . Confocal microscopy provides high-resolution imaging to visualize the intracellular distribution of fluorescently labeled molecules and observe morphological changes associated with apoptosis, such as nuclear condensation and the formation of apoptotic bodies . While these techniques are standard for studying the cellular effects of cytotoxic agents, detailed published data specifically on the cellular localization or quantitative apoptosis induction by this compound using these methods were not extensively found in the provided search results, although one source generally mentions the use of cell-based assays and flow cytometry in advanced studies related to this compound synthesis . This compound is known to cause DNA damage, which ultimately leads to cell death, including apoptosis . Future research employing these detailed imaging and quantitative techniques would provide more specific insights into how this compound enters cells, where it localizes, and the precise kinetics and pathways of this compound-induced apoptosis.

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling is a technique used to measure the activity of thousands of genes simultaneously, providing a global picture of cellular function and response to stimuli, such as exposure to a cytotoxic compound like this compound . By analyzing changes in mRNA levels, researchers can identify genes and pathways that are upregulated or downregulated following this compound treatment. This can reveal insights into the cellular mechanisms of resistance, repair pathways activated in response to DNA damage, or other cellular processes affected by the compound. This compound, like other enediynes such as neocarzinostatin, is known to induce DNA damage, including sequence-specific single-strand breaks, and can also cleave proteins, including histones . These molecular interactions would be expected to trigger significant changes in gene expression related to DNA repair, cell cycle arrest, and programmed cell death pathways. While the search results indicate that this compound causes DNA damage and affects chromatin , specific published data detailing the comprehensive gene expression profile of cells treated with this compound were not found within the provided information. Gene expression profiling studies would be valuable in fully elucidating the cellular transcriptional response to this compound-induced damage.

Q & A

Q. What structural characteristics of Kedarcidin are critical for its DNA-binding and anticancer activity?

this compound's bioactivity is attributed to its complex enediyne core, which facilitates DNA cleavage via radical-mediated strand scission. Researchers should employ X-ray crystallography or cryo-EM to resolve its 3D structure and use mutagenesis studies to identify functional moieties (e.g., the chromophore’s role in intercalation) . Comparative analysis with structurally similar enediynes (e.g., calicheamicin) can further isolate critical features .

Q. What in vitro assays are most effective for preliminary evaluation of this compound’s cytotoxicity?

Use standardized assays like the MTT or clonogenic survival assay to quantify cell viability. For mechanistic insights, pair these with comet assays (to detect DNA damage) and flow cytometry (to assess apoptosis/necrosis ratios). Include positive controls (e.g., doxorubicin) and normalize results to cell-line-specific IC50 values .

Q. How should researchers design synthesis protocols for this compound to ensure structural fidelity?

Follow stepwise modular synthesis with rigorous purity checks (HPLC, NMR). Prioritize protecting-group strategies for unstable functional groups (e.g., the enediyne bridge). Document reaction conditions (temperature, catalysts) meticulously to enable replication, as outlined in journal experimental sections .

Q. What literature review strategies ensure comprehensive coverage of this compound’s known bioactivities?

Q. How can researchers validate this compound’s target specificity in cellular models?

Employ siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., DNA repair pathways) and assess changes in drug efficacy. Combine with competitive binding assays using fluorescently labeled DNA probes to quantify binding affinity .

Advanced Research Questions

Q. What statistical methods address variability in this compound’s dose-response data across studies?

Apply mixed-effects models to account for inter-study heterogeneity. Use meta-analysis tools (e.g., RevMan) to pool data, stratifying by cell type, exposure time, and assay methodology. Report confidence intervals and heterogeneity indices (I²) to quantify variability .

Q. How can conflicting reports on this compound’s selectivity toward cancer vs. normal cells be reconciled?

Conduct comparative transcriptomics/proteomics to identify differential expression of drug transporters (e.g., ABCB1) or DNA repair proteins (e.g., PARP1) in resistant normal cells. Use isogenic cell pairs (cancer vs. normal) to isolate genetic contributors .

Q. What advanced spectroscopic techniques resolve this compound’s conformational dynamics in solution?

Utilize NMR relaxation dispersion or time-resolved fluorescence anisotropy to study conformational changes. Pair with molecular dynamics simulations to model DNA-binding transitions .

Q. How should researchers address gaps in this compound’s toxicological profile for translational studies?

Perform Ames tests for mutagenicity and acute toxicity studies in murine models (OECD Guidelines 420/423). For unreported endpoints (e.g., organ-specific toxicity), use high-content screening (HCS) with multi-parameter cytotoxicity assays .

Q. What frameworks optimize hypothesis generation for this compound’s mechanism-of-action studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: “Does this compound synergize with checkpoint inhibitors by enhancing immunogenic cell death?” Use PICO (Population: melanoma cells; Intervention: this compound + anti-PD1; Comparison: monotherapy; Outcome: apoptotic markers) .

Methodological Notes

  • Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., corroborate Western blot results with ELISA) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data via repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional IACUC approval .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.